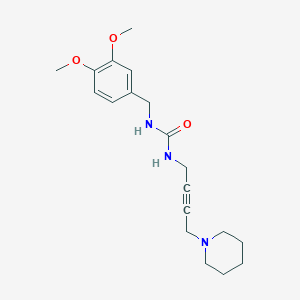
4-(3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl)benzonitrile”, also known as MPACB, is a chemical compound that has recently gained attention in the field of research due to its various properties and potential applications. It belongs to the class of organic compounds known as 1-benzoylpiperidines, which are compounds containing a piperidine ring substituted at the 1-position with a benzoyl group .
Synthesis Analysis
Azetidines, which are four-membered nitrogen-containing heterocycles, are an important part of organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain, which provides a highly attractive entry to bond functionalization . Recent advances in the synthesis and reactivity of azetidines have been reported, including the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .Molecular Structure Analysis
The molecular weight of “4-(3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl)benzonitrile” is 299.374. The chemical formula is C17H21N3O2 .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines. This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .科学的研究の応用
Liquid Crystalline Behavior and Photophysical Properties
A study by Ahipa et al. explored the synthesis of luminescent benzonitriles with potential as mesogens, demonstrating their liquid crystalline behavior and good blue emitting material properties, which might be relevant to the development of new optical materials and electronic devices (Ahipa et al., 2014).
Antimicrobial Activities of Coumarin Derivatives
Research by Mohamed et al. detailed the synthesis and antimicrobial activities of ethoxycoumarin derivatives, providing insights into their potential application in developing new antibacterial and antifungal agents (Mohamed et al., 2012).
Biosynthesis of Polyoxins
Isono et al. investigated the biosynthesis of polyoxins, highlighting a new metabolic role for L-isoleucine in the production of unique cyclic amino acids, which could influence the development of nucleoside peptide antibiotics (Isono et al., 1975).
Beta-Lactam Inhibitors
A study by Finke et al. on the synthesis of beta-lactam inhibitors sheds light on the potential therapeutic applications of azetidine derivatives in treating conditions mediated by human leukocyte elastase, demonstrating their in vitro and in vivo efficacy (Finke et al., 1995).
Enantioselective Biotransformations
Leng et al. presented a method for the efficient and enantioselective biotransformation of racemic azetidine-2-carbonitriles to their corresponding amide derivatives, highlighting their application in synthesizing chiral building blocks for pharmaceuticals (Leng et al., 2009).
Synthesis of Monobactams
Research by Haruo et al. described the chemicoenzymatic synthesis of monobactams with a methoxyethyl group, demonstrating strong activity against gram-negative bacteria and stability against β-lactamases, indicating their potential in antibiotic development (Haruo et al., 1988).
将来の方向性
Azetidines have attracted major attention in organic synthesis due to their unique properties. The considerable differences in ring-strain, geometry, and reactivity, as well as the discovery of azetidine-containing natural products, have resulted in an increased interest in this unique four-membered heterocycle . Future research directions may include further exploration of the synthesis and reactivity of azetidines, as well as their applications in various fields such as drug discovery, polymerization, and chiral templates .
特性
IUPAC Name |
4-[3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-22-16-6-8-19(9-7-16)15-11-20(12-15)17(21)14-4-2-13(10-18)3-5-14/h2-5,15-16H,6-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTHOVWOCFQLKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl]benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-tert-butylphenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2672765.png)




![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2672774.png)

![2,6-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2672776.png)
![3-hexadecyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2672777.png)
![Benzyl (2-oxo-2-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)carbamate](/img/structure/B2672779.png)
![3-(3-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2672781.png)


